N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide
Description
This compound features a 1,3-benzodioxole-5-carboxamide core linked to a pyridin-3-yl ethyl group substituted with a 4-phenylpiperazine moiety.
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H26N4O3/c30-25(19-8-9-23-24(15-19)32-18-31-23)27-17-22(20-5-4-10-26-16-20)29-13-11-28(12-14-29)21-6-2-1-3-7-21/h1-10,15-16,22H,11-14,17-18H2,(H,27,30) |
InChI Key |
SAPAEMOEEPGPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide, known for its complex structure and potential therapeutic applications, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 442.5 g/mol. It features a benzodioxole core linked to a piperazine and pyridine moieties, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 3241850 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The compound may act on serotonin and dopamine receptors, influencing neurotransmitter systems involved in mood regulation and cognition.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in inflammatory pathways, potentially reducing inflammation and oxidative stress.
- Signal Transduction : By modulating intracellular signaling pathways, the compound can affect cellular responses to external stimuli.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to their ability to enhance serotonergic and dopaminergic neurotransmission.
Anti-inflammatory Properties
Studies have demonstrated that the compound can reduce pro-inflammatory cytokines in vitro and in vivo. For instance, it has been reported to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition results in decreased expression of inflammatory markers such as IL-6 and TNF-alpha.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of neurodegenerative diseases. The results suggested that it could mitigate neuronal damage by reducing oxidative stress markers and promoting cell survival pathways.
- Cancer Research : Preliminary investigations into the compound's anticancer potential revealed that it induces apoptosis in various cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential.
Comparison with Similar Compounds
Structural Analogues with 1,3-Benzodioxole-5-Carboxamide Core
Several derivatives share the 1,3-benzodioxole-5-carboxamide scaffold but differ in substituents and biological targets:
Key Observations :
- Thiazole-containing analogs (e.g., 4cb, 4db) are synthesized via Hantzsch cyclization with high yields (90–95%), suggesting robust synthetic routes for benzodioxole-thiazole hybrids .
- Substituents like nitro or chloro groups may influence electronic properties and binding affinities, though specific activity data are lacking.
Phenylpiperazine-Containing Analogues
Phenylpiperazine derivatives are common in CNS-targeting agents. Notable examples include:
Key Observations :
Pharmacokinetic and Industrial Considerations
- Brain Penetration : Phenylpiperazine derivatives like compound 7 are engineered for blood-brain barrier penetration, a critical feature for CNS drugs .
- Regulatory Status : Analogues such as methylenedioxy-U-47700 (a benzodioxole carboxamide) are controlled substances, underscoring regulatory scrutiny of this structural class .
- Industrial Applications: N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide is linked to upstream/downstream chemical processes, suggesting utility in bulk synthesis .
Preparation Methods
Amide Bond Formation Between Benzodioxole and Ethyl-Pyridine
The benzodioxole-5-carboxamide reacts with 2-pyridin-3-ylethylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DCM. Optimal conditions include 0°C to room temperature for 24 hours, yielding the secondary amide.
Mannich Reaction for Piperazine Attachment
The secondary amine from the ethyl-pyridine intermediate undergoes a Mannich reaction with 4-phenylpiperazine and formaldehyde. This one-step process in ethanol at room temperature for 48 hours installs the piperazine moiety.
Optimization and Purification Techniques
Yield Optimization
Chromatographic Purification
Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) gradients, followed by recrystallization from ethanol to achieve >95% purity.
Analytical Characterization of the Final Product
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms a single peak at 8.2 minutes, correlating with ≥98% purity.
Challenges and Alternative Routes
Q & A
What are the optimal synthetic routes for preparing N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide, and how can reaction yields be improved?
Basic Research Question
The compound’s synthesis typically involves multi-step reactions, including amide bond formation, nucleophilic substitution, and cyclization. Key steps include coupling the benzodioxole-5-carboxamide moiety to the pyridine-ethyl-piperazine backbone. To improve yields:
- Use coupling agents like HATU or EDCI for amide bond formation, optimizing solvent polarity (e.g., DMF or DCM) and temperature (0–25°C) .
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to reduce side products .
- Monitor reaction progress with TLC or LC-MS to identify incomplete steps .
How can structural ambiguities in NMR or mass spectrometry data for this compound be resolved?
Basic Research Question
Ambiguities arise from overlapping proton signals (e.g., aromatic protons in benzodioxole or pyridine rings) or isotopic patterns in MS. Methodological solutions:
- Perform 2D NMR (HSQC, HMBC) to assign carbon-proton correlations, particularly for the piperazine and pyridine moieties .
- Compare experimental ESI-MS data with computational tools (e.g., mMass) to verify molecular ion peaks and fragmentation patterns .
- Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference in NMR .
What strategies are recommended for identifying the biological targets of this compound?
Advanced Research Question
Target identification requires a combination of computational and experimental approaches:
- Perform molecular docking against receptors with structural homology to known piperazine-containing ligands (e.g., dopamine or serotonin receptors) .
- Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
- Validate targets via competitive binding assays (e.g., radioligand displacement in GPCR panels) .
How can contradictory in vitro vs. in vivo activity data for this compound be analyzed?
Advanced Research Question
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Mitigation strategies:
- Measure plasma stability and metabolic clearance using liver microsomes to assess in vivo viability .
- Perform tissue distribution studies (e.g., LC-MS/MS quantification in target organs) .
- Use conditional knockout models to isolate target-specific effects .
What methodologies are effective for structure-activity relationship (SAR) studies of analogs of this compound?
Advanced Research Question
SAR studies require systematic modifications and functional assays:
- Synthesize analogs with variations in the benzodioxole (e.g., substituents at C-4/C-5) or piperazine (e.g., alkylation) moieties .
- Test analogs in enzymatic assays (e.g., acetylcholinesterase inhibition kinetics) or cellular models (e.g., cAMP modulation in GPCR pathways) .
- Apply QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity .
How can solubility and stability challenges be addressed during formulation for preclinical studies?
Basic Research Question
Poor aqueous solubility is common due to the compound’s aromatic/heterocyclic structure. Solutions include:
- Use co-solvents (e.g., PEG-400 or cyclodextrins) for in vivo administration .
- Prepare stable salt forms (e.g., hydrochloride) via acid-base titration .
- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
What experimental controls are critical when assessing this compound’s selectivity across kinase or receptor panels?
Advanced Research Question
To minimize false positives/negatives in selectivity screens:
- Include reference inhibitors (e.g., mycophenolic acid for IMPDH assays) to validate assay conditions .
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) for high-priority targets .
- Normalize data to vehicle-treated controls to account for solvent effects (e.g., DMSO) .
How can molecular docking studies be optimized to predict binding modes with high accuracy?
Advanced Research Question
Improve docking reliability by:
- Generating ligand conformers with OMEGA software to account for flexibility .
- Using cryo-EM or X-ray structures (e.g., PDB 6E67 for CGRP receptors) as templates .
- Validating poses via molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) .
What analytical techniques are most suitable for quantifying this compound in biological matrices?
Basic Research Question
LC-MS/MS is preferred for sensitivity and specificity:
- Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients .
- Use deuterated internal standards (e.g., d4-benzodioxole) to correct for matrix effects .
- Validate methods per FDA guidelines (precision, accuracy, LLOQ ≤ 1 ng/mL) .
How can off-target toxicity be evaluated during early-stage development?
Advanced Research Question
Screen for hepatotoxicity and cardiotoxicity risks via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
